molecular formula C18H19F3N6O3 B10981600 N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B10981600
M. Wt: 424.4 g/mol
InChI Key: SJFYBCGELALIIZ-UHFFFAOYSA-N
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Description

N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethoxy group, a pyrimidinyl group, and a piperazine ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-(trifluoromethoxy)aniline with ethyl 2-oxo-4-(pyrimidin-2-yl)piperazine-1-carboxylate under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide lies in its specific trifluoromethoxy group and pyrimidinyl substitution, which confer distinct chemical and biological properties. These structural features can enhance its binding affinity to molecular targets and improve its stability and solubility in various solvents.

Properties

Molecular Formula

C18H19F3N6O3

Molecular Weight

424.4 g/mol

IUPAC Name

N-[2-oxo-2-[3-(trifluoromethoxy)anilino]ethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C18H19F3N6O3/c19-18(20,21)30-14-4-1-3-13(11-14)25-15(28)12-24-17(29)27-9-7-26(8-10-27)16-22-5-2-6-23-16/h1-6,11H,7-10,12H2,(H,24,29)(H,25,28)

InChI Key

SJFYBCGELALIIZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC(=CC=C3)OC(F)(F)F

Origin of Product

United States

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